5-(4-Fluorophenyl)piperidine-3-carboxylic acid
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Overview
Description
5-(4-Fluorophenyl)piperidine-3-carboxylic acid is an organic compound with the molecular formula C12H14FNO2 It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a fluorophenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzene as the starting material.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Fluorophenyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)piperidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the piperidine ring can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)pyridine-3-carboxylic acid: Similar structure but with a pyridine ring instead of a piperidine ring.
4-Fluorophenylacetic acid: Contains a fluorophenyl group but lacks the piperidine ring.
4-Fluorobenzylamine: Contains a fluorophenyl group but lacks the carboxylic acid group.
Uniqueness
5-(4-Fluorophenyl)piperidine-3-carboxylic acid is unique due to the combination of the piperidine ring, fluorophenyl group, and carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H14FNO2 |
---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
5-(4-fluorophenyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14FNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-4,9-10,14H,5-7H2,(H,15,16) |
InChI Key |
JLTMRFHFZQLOSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNCC1C(=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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